![molecular formula C10H7BrF2N2 B1449184 4-Bromo-1-[(3,4-difluorophenyl)methyl]pyrazole CAS No. 1545587-66-3](/img/structure/B1449184.png)
4-Bromo-1-[(3,4-difluorophenyl)methyl]pyrazole
説明
4-Bromo-1-[(3,4-difluorophenyl)methyl]pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a difluorophenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-[(3,4-difluorophenyl)methyl]pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide.
Introduction of the difluorophenylmethyl group: This step involves the reaction of the brominated pyrazole with a difluorophenylmethyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a boronic acid, and a base such as potassium carbonate.
Major Products:
Substituted Pyrazoles: Products from nucleophilic substitution reactions.
Biaryl Compounds: Products from coupling reactions.
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-bromo-1-[(3,4-difluorophenyl)methyl]pyrazole. The compound has shown significant antiproliferative effects against various cancer cell lines:
Cancer Type | Cell Line | IC50 Value |
---|---|---|
Breast Cancer | MDA-MB-231 | Not specified |
Liver Cancer | HepG2 | Not specified |
Colorectal Cancer | HCT116 | 7.76 µM |
Ovarian Cancer | OVCAR-8 | 9.76 µM |
Studies indicate that the presence of fluorine atoms enhances the potency of these compounds against cancer cells by modulating their interactions with biological targets .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that pyrazole derivatives exhibit activity against various bacterial strains:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and Klebsiella pneumoniae.
- Gram-negative Bacteria : Showed activity against Escherichia coli and Pseudomonas aeruginosa.
The minimum inhibitory concentration (MIC) values for selected strains are as follows:
Bacterial Strain | MIC Value |
---|---|
Staphylococcus aureus | 1 µg/mL |
Klebsiella pneumoniae | 2 µg/mL |
Escherichia coli | 0.5 µg/mL |
Pseudomonas aeruginosa | 1 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit cytokine production (e.g., TNF-α and IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Case Studies and Research Findings
A notable study focused on the structure-activity relationship (SAR) of pyrazole derivatives revealed that specific substitutions significantly enhance biological activity. The incorporation of fluorine atoms in the phenyl group was correlated with increased potency against cancer cell lines. Additionally, investigations into the compound's selectivity as a kinase inhibitor showed significant selectivity towards the Akt family of kinases, which play a crucial role in cancer signaling pathways .
Another investigation evaluated a series of pyrazole derivatives for their FLT3 and CDK inhibition capabilities. A derivative exhibited potent inhibitory activities with IC50 values in the nanomolar range, correlating with effective tumor regression in xenograft models .
作用機序
The mechanism of action of 4-Bromo-1-[(3,4-difluorophenyl)methyl]pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity for its target.
類似化合物との比較
4-Bromopyrazole: Lacks the difluorophenylmethyl group, making it less selective in certain applications.
1-Bromo-4-(difluoromethyl)benzene: Similar in structure but lacks the pyrazole ring, leading to different chemical properties and applications.
Uniqueness: 4-Bromo-1-[(3,4-difluorophenyl)methyl]pyrazole is unique due to the combination of the pyrazole ring, bromine atom, and difluorophenylmethyl group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research fields.
生物活性
4-Bromo-1-[(3,4-difluorophenyl)methyl]pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a difluorophenylmethyl group, which enhance its reactivity and selectivity for various biological targets. This article reviews the biological activity of this compound, focusing on its medicinal applications, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 301.13 g/mol. The structure is characterized by a five-membered pyrazole ring, a bromine substituent at the fourth position, and a difluorobenzyl group.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including E. coli and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these strains were reported to be as low as 1 µg/mL, showcasing its potential as an antimicrobial agent .
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 1 |
Bacillus subtilis | 1 |
Staphylococcus aureus | 0.5 |
Anti-inflammatory and Analgesic Effects
The compound has also been evaluated for anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammation markers and pain response, suggesting potential use in treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects primarily involves interaction with specific enzymes and receptors. The difluorophenyl group enhances binding affinity to target proteins, which may include cyclooxygenase (COX) enzymes involved in the inflammatory response .
Study on Anticancer Activity
A study investigating the anticancer properties of pyrazole derivatives found that compounds similar to this compound inhibited the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The IC50 values ranged from 39.70 µM to lower concentrations depending on structural modifications .
Comparative Analysis with Similar Compounds
Comparative studies with other pyrazole derivatives indicate that the presence of the difluorobenzyl group significantly enhances biological activity. For instance:
Compound | Activity | IC50/MIC Values |
---|---|---|
This compound | Antimicrobial, Anti-inflammatory | MIC: 1 µg/mL |
4-Bromopyrazole | Lower selectivity | MIC: >10 µg/mL |
1-Bromo-4-(difluoromethyl)benzene | Different properties | Not specified |
特性
IUPAC Name |
4-bromo-1-[(3,4-difluorophenyl)methyl]pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF2N2/c11-8-4-14-15(6-8)5-7-1-2-9(12)10(13)3-7/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSWKLXSOKEKKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=N2)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。